molecular formula C20H18ClNO3S2 B2431690 (5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 438459-79-1

(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2431690
CAS RN: 438459-79-1
M. Wt: 419.94
InChI Key: JGWQNLSMWFRKGQ-LDADJPATSA-N
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Description

(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H18ClNO3S2 and its molecular weight is 419.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activities

  • Synthesis of Thiazolidin-4-one Derivatives : A study by Szczepański et al. (2020) reported the synthesis of a new methyl thiazolidin-4-one derivative. This compound was synthesized using thia-Michael reaction and characterized using various spectroscopic methods, indicating advancements in the synthesis of thiazolidin-4-one derivatives (Szczepański, Tuszewska, & Trotsko, 2020).

  • Antibacterial and Antienzymatic Activities : Siddiqui et al. (2014) explored the antibacterial potential of synthesized derivatives related to thiazolidin-4-one. The study found these compounds to be effective antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

  • Antioxidant and Metal Chelating Activities : Sudhana and Pradeepkiran Jangampalli Adi (2019) synthesized dihydropyridine analogs exhibiting potent antioxidant and metal chelating activities. These properties suggest their potential use in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

  • Cytotoxicity and Anticancer Activities : Chandrappa et al. (2009) synthesized thiazolidinone derivatives that demonstrated antiproliferative activity in human leukemia cell lines. This suggests the potential use of these compounds in cancer therapy (Chandrappa et al., 2009).

  • Antiviral and Cytotoxic Activities : Dawood et al. (2011) synthesized compounds that showed cytotoxic activities and reduced viral plaques of Herpes simplex type-1, indicating potential antiviral applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S2/c1-24-16-8-5-14(11-17(16)25-2)9-10-22-19(23)18(27-20(22)26)12-13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWQNLSMWFRKGQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

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